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Compound of Interest

Compound Name: 2,5-Dibenzylidenecyclopentanone

Cat. No.: B1588407 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of substituted 2,5-dibenzylidenecyclopentanone derivatives, also

known as dibenzylideneacetones (DBAs). We delve into their structure-activity relationships

(SAR) across various biological activities, supported by experimental data and detailed

protocols. This analysis aims to illuminate the key structural features influencing their efficacy

as potential therapeutic agents.

2,5-Dibenzylidenecyclopentanone, a structural analogue of curcumin, serves as a versatile

scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their wide-

ranging pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and

enzyme inhibitory activities. The core structure, featuring a cyclopentanone ring flanked by two

benzylidene groups, allows for systematic modifications of the aromatic rings, providing a

powerful tool for optimizing biological activity.

Comparative Analysis of Biological Activities
The biological efficacy of 2,5-dibenzylidenecyclopentanone derivatives is profoundly

influenced by the nature and position of substituents on the benzylidene rings. This section

summarizes the quantitative data from various studies, highlighting the structure-activity

relationships for different therapeutic targets.
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Substituted 2,5-dibenzylidenecyclopentanone derivatives have demonstrated significant

cytotoxic effects against various cancer cell lines. The SAR studies reveal that the presence of

specific functional groups on the aromatic rings can dramatically enhance their anticancer

potency.

Compound ID Substituent (R)
Cancer Cell
Line

IC50 (µM) Reference

DBC-1 H HeLa >50 [1]

DBC-2 4-Cl HeLa 12.55 ± 0.31 [1]

DBC-3 4-Br HeLa 11.47 ± 0.15 [1]

DBC-4 4-N(CH₃)₂ AGS < 1.0 [2]

DBC-5 3,4,5-trimethoxy PaCa-2 Potent Activity [3]

DBC-6 2-chloro-4-nitro MOLT-4, SR < 0.02 [4][5]

Table 1: Cytotoxic activity of selected 2,5-dibenzylidenecyclopentanone derivatives against

various cancer cell lines.

The data suggests that electron-withdrawing groups, such as halogens (Cl, Br), at the para

position of the benzylidene rings enhance cytotoxic activity against HeLa cells. Furthermore, a

dimethylamino group at the para position leads to high potency against gastric

adenocarcinoma (AGS) cells. The presence of multiple methoxy groups or a combination of

chloro and nitro substituents also results in significant anticancer effects.

Anti-inflammatory Activity
Chronic inflammation is a key factor in the progression of many diseases, and 2,5-
dibenzylidenecyclopentanone derivatives have emerged as promising anti-inflammatory

agents. Their mechanism often involves the inhibition of key inflammatory mediators and

signaling pathways.
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Compound ID Substituent (R) Assay
Inhibition (%) /
IC50 (µM)

Reference

DBC-7 4-OH, 3-OCH₃ PGE2 production 93.67% [1]

DBC-8 H
TNF-α release

(HWB)
IC50: 298.8 nM [6]

DBC-9 4-CH₃
TNF-α release

(PBMCs)
IC50: 96.29 nM [6]

DBC-10 H
IFN-γ release

(HWB)
IC50: 217.6 nM [6]

DBC-11 4-CH₃
IFN-γ release

(PBMCs)
IC50: 103.7 nM [6]

Table 2: Anti-inflammatory activity of selected 2,5-dibenzylidenecyclopentanone derivatives.

(HWB: Human Whole Blood; PBMCs: Peripheral Blood Mononuclear Cells)

The presence of hydroxyl and methoxy groups on the benzylidene rings appears to be crucial

for inhibiting prostaglandin E2 (PGE2) production. Moreover, derivatives have shown potent

inhibition of pro-inflammatory cytokines like TNF-α and IFN-γ.

Antioxidant Activity
The antioxidant capacity of these derivatives is often attributed to their ability to scavenge free

radicals. This activity is highly dependent on the substituents on the aromatic rings.
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Compound ID Substituent (R) Assay IC50 (µg/mL) Reference

DBC-12 2,3-dihydroxy DPPH Most Active [7]

DBC-13 4-hydroxy DPPH Active [7]

DBC-14 vanillin derivative DPPH Active [7]

DBC-15 H ABTS - [8]

DBC-16

4-Cl

(cyclohexanone

core)

ABTS Active [8]

Table 3: Antioxidant activity of selected 2,5-dibenzylidenealkanone derivatives.

Derivatives containing phenolic hydroxyl groups, particularly those with ortho-dihydroxy

(catechol) moieties, exhibit the strongest antioxidant activity in DPPH and ABTS assays.[7]

α-Amylase Inhibitory Activity
Inhibition of α-amylase is a key strategy in the management of type 2 diabetes. Certain 2,5-
dibenzylidenecyclopentanone derivatives have shown potent inhibitory effects on this

enzyme.

Compound ID Substituent (R) IC50 (µM) Reference

DBC-17 4-Cl 7.6 ± 1.4 [9]

DBC-18 4-Br 6.9 ± 1.8 [9]

Acarbose (Standard) - 23.5 ± 2.7 [9]

Table 4: α-Amylase inhibitory activity of selected 2,5-dibenzylidenecyclopentanone
derivatives.

Notably, derivatives with para-chloro and para-bromo substituents on the benzylidene rings

exhibited significantly greater α-amylase inhibitory activity than the standard drug, acarbose.[9]

This highlights the potential of these compounds in developing new anti-diabetic agents. The
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higher potency of cyclopentanone derivatives compared to their cyclohexanone counterparts

may be attributed to the increased conformational rigidity and planarity of the five-membered

ring, which could enhance binding to the enzyme's active site.[9]

Key Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of 2,5-dibenzylidenecyclopentanone derivatives are often

mediated through the modulation of critical intracellular signaling pathways, primarily the NF-κB

and MAPK pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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